molecular formula C18H14BrN3O B297852 N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide

N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide

Cat. No. B297852
M. Wt: 368.2 g/mol
InChI Key: XYRROKQNAOUTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide binds to a specific site on the target protein, causing a conformational change that inhibits its activity. This leads to downstream effects on various signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. These effects are dependent on the specific disease being targeted and the cell type being studied.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the target protein, as well as its ability to penetrate cells and tissues. However, its limitations include its relatively short half-life and potential off-target effects.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide, including the development of more potent and selective analogs, the identification of new disease targets, and the optimization of dosing regimens for clinical applications. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide in vivo.
In conclusion, N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide will continue to explore its potential as a therapeutic agent.

Synthesis Methods

N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then coupled with the final precursor to yield N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a specific protein, which plays a key role in the development and progression of these diseases.

properties

Product Name

N-(4-bromophenyl)-2-(3-cyano-2-methyl-1H-indol-1-yl)acetamide

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(3-cyano-2-methylindol-1-yl)acetamide

InChI

InChI=1S/C18H14BrN3O/c1-12-16(10-20)15-4-2-3-5-17(15)22(12)11-18(23)21-14-8-6-13(19)7-9-14/h2-9H,11H2,1H3,(H,21,23)

InChI Key

XYRROKQNAOUTEY-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)Br)C#N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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